molecular formula C8H7NO2 B089597 4-Nitrostyrene CAS No. 100-13-0

4-Nitrostyrene

Cat. No. B089597
CAS RN: 100-13-0
M. Wt: 149.15 g/mol
InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrostyrene derivatives and related compounds involves free radical polymerization and subsequent chemical modifications. Suga et al. (2007) synthesized polystyrenes bearing redox-active nitroxide radicals through free radical polymerization, highlighting the robustness and high charge/discharge capacity of these materials due to their unique radical densities (Suga, Pu, Kasatori, & Nishide, 2007). Similarly, Miao and Wang (2008) developed a polystyrene-immobilized pyrrolidine as a highly efficient, reusable organocatalyst for asymmetric Michael addition, showcasing the potential of 4-Nitrostyrene derivatives in catalysis (Miao & Wang, 2008).

Molecular Structure Analysis

The molecular structure of 4-Nitrostyrene derivatives reveals significant conjugation and a push-pull effect through the styrene skeleton. Hamdellou, Hernandez, and Meinnel (2006) elucidated the structures of 4-dimethylamino-beta-nitrostyrene and related compounds, demonstrating the planarity and significant conjugation which enhances the dipole moment and contributes to their unique electronic properties (Hamdellou, Hernandez, & Meinnel, 2006).

Chemical Reactions and Properties

4-Nitrostyrene and its derivatives participate in various chemical reactions, serving as key intermediates for the synthesis of complex molecules. For instance, the Michael addition of cyclohexanone to nitroolefins catalyzed by polystyrene-immobilized pyrrolidine illustrates the utility of 4-Nitrostyrene derivatives in organic synthesis, providing high yields and stereoselectivity (Miao & Wang, 2008). The polymerization studies of 4-Nitrostyrene with other styrenic monomers further underscore its versatility in creating novel polymers with potential applications as paints and monomer stabilizers (Gabr, 2007).

Physical Properties Analysis

The physical properties of 4-Nitrostyrene derivatives, such as glass transition temperature and molecular weight distribution, have been extensively studied to understand their behavior in material applications. Philippides et al. (1993) explored different methods for the nitration of polystyrene, demonstrating the production of poly(4-nitrostyrene) with minimal effect on molecular weight distribution and a significant increase in glass transition temperature (Philippides, Budd, Price, & Cuncliffe, 1993).

Chemical Properties Analysis

The chemical properties of 4-Nitrostyrene derivatives, such as their reactivity in polymerization and catalysis, underscore their importance in synthetic chemistry. The development of branched polystyrene through controlled radical polymerization illustrates the potential of 4-Nitrostyrene in creating materials with unique properties and applications in various fields (Tao, He, Wang, Pan, Jiang, Chen, & Yang, 2001).

Scientific Research Applications

  • Asymmetric Organocatalysis : Polystyrene-immobilized pyrrolidine, a compound derived from 4-nitrostyrene, is used as a highly efficient and recyclable organocatalyst. It demonstrates excellent stereoselectivity in the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding high product yields and enantioselectivities (Miao & Wang, 2008).

  • Enzymatic Isomerization : The enzyme 4-oxalocrotonate tautomerase (4-OT) catalyzes the isomerization of cis-nitrostyrene to trans-nitrostyrene, a reaction relevant in biochemistry and enzymology (Zandvoort et al., 2012).

  • Polymer Chemistry : 4-Nitrostyrene is used in the preparation of AB block copolymers with styrene, contributing to the study of polymer micellization behavior and molecular structure (Philippides et al., 1994).

  • Selective Chemical Hydrogenation : Research has demonstrated the use of bimetallic Pt-Sn nanoparticles on hydrogenated molybdenum oxide for selective hydrogenation of functionalized nitroarenes to anilines. In the case of 4-nitrostyrene, this results in a high selectivity to 4-vinylaniline (Shu et al., 2017).

  • Copolymerization Studies : Radical copolymerization of 4-chloro-3-nitrostyrene with vinyl monomers showcases 4-nitrostyrene derivatives' high reactivity and their influence on polymerization kinetics (Castro et al., 1997).

  • Biocatalytic Applications : Whole resting cells of Escherichia coli expressing 4-oxalocrotonate tautomerase have been used for the asymmetric Michael addition of acetaldehyde to β-nitrostyrenes, a process significant in biocatalysis (Narancic et al., 2013).

  • Chemoselective Hydrogenation : Pt nanoparticles supported over porous porphyrin nanospheres have been employed for chemoselective hydrogenation reactions involving 4-nitrostyrene, showing the effect of surface functionalization on catalyst selectivity (Modak et al., 2019).

  • Catalyst Development : Graphene encapsulated Ni and Pd catalysts have been explored for chemo-selective hydrogenation of 4-nitrostyrene, highlighting their potential in fine chemical synthesis and industrial applications (Liu et al., 2021).

  • Photodimerization Studies : The solid-state photodimerisation of β-nitrostyrenes has been investigated for its crystal engineering applications, providing insights into the molecular structure and reactivity of nitrostyrene derivatives (Pedireddi et al., 1992).

  • Cell Imaging Applications : Naphthalimide derivatives substituted with 4-nitrostyrene have been studied for their unique fluorescent properties and potential applications in cell imaging (Lin et al., 2011).

Safety And Hazards

4-Nitrostyrene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research on 4-Nitrostyrene could focus on its potential applications in the field of energy-saving chemical processes . For instance, the chemoselective reduction of 4-Nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots shows promise for the realization of energy-saving chemical processes by introducing solar energy .

properties

IUPAC Name

1-ethenyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZHODLXYNDBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-54-7
Record name Benzene, 1-ethenyl-4-nitro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70142845
Record name Benzene, 1-ethenyl-4-nitro- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrostyrene

CAS RN

100-13-0
Record name 4-Nitrostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene, p-nitro-
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Record name Benzene, 1-ethenyl-4-nitro- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrostyrene (stabilized with TBC)
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Synthesis routes and methods I

Procedure details

To an ethanol solution (3 ml) containing 4-nitroiodobenzene (125 mg), tributylvinyltin (174 mg), and potassium carbonate (138 mg) the mesh catalyst precursor (12 mm by 14 mm, wire diameter of 0.1 mm, opening of 0.154 mm) prepared in Example 3 was added to be heated for 12 hours at 80° C. The reaction mixture was cooled to room temperature, and the mesh catalyst precursor was washed with ethanol to be taken off from the reaction mixture. The solvent was distilled from the reaction mixture under reduced pressure. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give an intended product, 4-nitrostyrene with 90% yield. The mesh catalyst precursor taken off from the mixture was again used in the same reaction to again give the intended product, 4-nitrostyrene with 88% yield. The mesh catalyst precursor could be recycled at least ten times.
Quantity
125 mg
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reactant
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174 mg
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138 mg
Type
reactant
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Quantity
3 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus. The flask was charged with 12.5 g (0.054 mol) of 4-nitrophenethyl bromide, 75 ml (0.565 mol) of triethanolamine and 50 ml of water. The reaction mixture was heated to reflux and the mixture was allowed to slowly steam distill. Approximately 100 mg of hydroquinone was added to the distillate collected in order to prevent polymerization. The distillate was extracted three times with diethyl ether and the combined organic phases were washed with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution in sequence. The organic phase was dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to provide 7.193 g of 4-nitrostyrene as an oil which solidified upon cooling. Additional quantities of this material were prepared by the general procedure above.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

p-Nitrophenylacetaldehyde was prepared by the method described in Lethbridge et al., J. Chem. Soc. Perkin I, 35 1973) from p-nitrophenylethylene. The p-nitrophenylethylene was prepared by the method described in Strassburg et al., J. Am. Chem. Soc. 69:2142 (1947) from 1-bromo-2-(p-nitrophenyl)ethane commercially obtainable from Aldrich Chemical Co., Milwaukee, Wis.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Nitrostyrene
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4-Nitrostyrene
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Citations

For This Compound
1,080
Citations
J Li, Y Long, Y Liu, L Zhang, Q Wang… - Angewandte Chemie …, 2020 - Wiley Online Library
… We chose the hydrogenation of 4-nitrostyrene as the probe reaction to investigate the influence of surface modification and multishell structure on catalytic performance of Au sphere. …
Number of citations: 29 onlinelibrary.wiley.com
J Mao, W Chen, W Sun, Z Chen, J Pei… - Angewandte Chemie …, 2017 - Wiley Online Library
… The hydrogenation of 4-nitrostyrene demonstrates that Ru with 3 % lattice compression can achieve nearly total conversion of 4-nitrostyrene to 4-aminostyrene, which is superior to …
Number of citations: 88 onlinelibrary.wiley.com
Y Shi, Z Wang, C Liu, T kang Wu, R Liu, L Wu - Applied Catalysis B …, 2022 - Elsevier
… 4-nitrostyrene to 4-vinylaniline in the presence of HCOONH 4 and exhibit high conversion (≈100%) of 4-nitrostyrene … absorbed 4-nitrostyrene further demonstrate that 4-nitrostyrene can …
Number of citations: 20 www.sciencedirect.com
X Wei, M Zhou, X Zhang, X Wang… - ACS applied materials & …, 2019 - ACS Publications
… For the typical catalytic tests on hydrogenation of 4-nitrostyrene, 0.25 mmol of 4-nitrostyrene, 40.0 mg of a specific catalyst, and 8.0 mL of H 2 O as the solvent were added into a high-…
Number of citations: 26 pubs.acs.org
AL Shultsev - Russian Journal of General Chemistry, 2013 - Springer
… 4-nitrostyrene, a mixture of products was obtained containing 60–70 mol % of 4-nitrostyrene… ), the major component of the products mixture was 4nitrostyrene. To the СН2= protons …
Number of citations: 5 link.springer.com
Y Ren, C Hao, Q Chang, N Li, J Yang, S Hu - Green Chemistry, 2021 - pubs.rsc.org
… The as-prepared nanocatalyst achieves over 99% selectivity for the formation of 4-aminostyrene at 100% conversion of 4-nitrostyrene in an aqueous solvent under visible light irradiation…
Number of citations: 14 pubs.rsc.org
M Carrus, M Fantauzzi, F Riboni, M Makosch… - Applied Catalysis A …, 2016 - Elsevier
… -dependence on the 4-nitrostyrene concentration (positive … of the aromatic part of 4-nitrostyrene is less favored. Tungsten … hydrogenation of the 4-nitrostyrene nitro group having been …
Number of citations: 20 www.sciencedirect.com
A Philippides, PM Budd, C Price, AV Cuncliffe - Polymer, 1994 - Elsevier
… AB block copolymers of styrene and 4-nitrostyrene have been prepared. The 4-nitrostyrene … was used to initiate the polymerization of 4-nitrostyrene. Block copolymer in the product was …
Number of citations: 3 www.sciencedirect.com
MJ Fernández, MD Fernández - Polymer degradation and stability, 1998 - Elsevier
… of styrene-4-nitrostyrene … In this paper, we report thermal analytical studies on styrene 4-nitrostyrene copolymers (SNS) by isothermal and … Copolymers of styrene and 4-nitrostyrene …
Number of citations: 9 www.sciencedirect.com
Y Ren, C Hao, Q Chang, N Li, J Yang… - Journal of Materials …, 2021 - pubs.rsc.org
We present an efficient method toward rational design and fabrication of multicomponent photocatalysts using carbon dots (CDs) for solar-driven chemical reactions with super …
Number of citations: 12 pubs.rsc.org

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